3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid
Description
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-9(12)5-7(6-1-2-6)8-3-4-13-10-8/h3-4,6-7H,1-2,5H2,(H,11,12) |
InChI Key |
PNYUJZAEWDGMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC(=O)O)C2=NOC=C2 |
Origin of Product |
United States |
Preparation Methods
One common method involves the regiospecific substitution of an allylic bromine atom with an acetamidomalonate group, followed by treatment with sodium hydride to form the cyclopropyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using common reagents such as halogens and nucleophiles.
Common reagents and conditions used in these reactions include sodium hydride for cyclopropyl group formation and various oxidizing or reducing agents for modifying the oxazole ring. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring and cyclopropyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding properties. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a therapeutic agent.
Comparison with Similar Compounds
Structural Analogs of Propanoic Acid Derivatives
The following table summarizes key structural and functional differences between 3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid and related compounds:
Key Observations:
Functional Group Diversity: The target compound’s 1,2-oxazole and cyclopropyl groups distinguish it from chlorinated phenylpropanoic acids (e.g., compounds 1–3 in ) and sulfur-containing esters (e.g., 3-(methylthio)propanoic acid derivatives in ). SCO-267 () shares the cyclopropyl-propanoic acid motif but incorporates additional pharmacophores (pyridine, carbamate), enabling GPR40 receptor activation.
Biological Activity: Chlorinated phenylpropanoic acids exhibit antimicrobial activity (MIC values: 2–8 µg/mL against E. coli and S. aureus) , while 3-(methylthio)propanoic acid esters contribute to pineapple aroma . SCO-267’s GPR40 agonism enhances insulin secretion and reduces obesity in preclinical models, contrasting with the antimicrobial or flavor roles of simpler analogs .
Synthetic vs. Natural Origins: The target compound is a synthetic building block , whereas marine-derived chlorinated phenylpropanoic acids () and pineapple esters () are naturally occurring.
Pharmacological Potential of Cyclopropyl-Containing Analogs
The cyclopropyl group is a critical moiety in bioactive molecules due to its rigidity and metabolic stability . For example:
- SCO-267: The cyclopropyl-propanoic acid segment likely enhances binding to GPR40, a receptor involved in glucose-dependent insulin secretion .
- Chlorinated phenylpropanoic acids: Cyclopropane is absent here, but chlorination and hydroxylation improve antimicrobial potency .
Oxazole vs. Other Heterocycles
The 1,2-oxazole ring in the target compound may influence solubility and hydrogen-bonding capacity compared to:
- Thioether groups in 3-(methylthio)propanoic acid esters (), which contribute to volatility and flavor.
- Pyridine rings in SCO-267 (), which enhance receptor affinity.
Q & A
Basic Research Questions
Q. What are the key structural features of 3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid, and how do they influence its reactivity?
- The compound comprises a cyclopropyl group fused to a 1,2-oxazole ring and a propanoic acid moiety. The cyclopropane ring introduces steric strain, potentially enhancing reactivity in ring-opening reactions, while the oxazole ring offers sites for electrophilic substitution. The carboxylic acid group enables conjugation to biomolecules or coordination with metal ions .
- Methodological Insight : Use NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry and hydrogen-bonding patterns. Computational modeling (DFT) can predict reactive sites based on electron density maps .
Q. What synthetic strategies are effective for constructing the cyclopropyl-oxazole-propanoic acid scaffold?
- A common approach involves:
Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) to generate the cyclopropane ring via carbene transfer to alkenes.
Oxazole Formation : Couple the cyclopropane intermediate with an oxazole precursor (e.g., via Huisgen cycloaddition or condensation with nitriles).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
